N1-(pyridin-4-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N'-(pyridin-4-ylmethyl)-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S2/c22-16(19-11-13-4-6-18-7-5-13)17(23)20-12-14-21(8-2-9-26-14)28(24,25)15-3-1-10-27-15/h1,3-7,10,14H,2,8-9,11-12H2,(H,19,22)(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQYJVBVGOEEJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(pyridin-4-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in the fields of anti-inflammatory and anticancer research.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 409.48 g/mol. The presence of functional groups such as pyridine, oxazinan, and thiophenesulfonyl enhances its reactivity and interaction with biological targets.
Key Structural Components:
- Pyridine Moiety: Contributes to the compound's ability to interact with biological receptors.
- Oxazinan Ring: Provides structural stability and potential for diverse chemical reactions.
- Thiophenesulfonyl Group: Enhances solubility and biological activity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The compound may modulate enzyme activities by binding to active sites or influencing receptor signaling pathways.
Potential Mechanisms Include:
- Enzyme Inhibition: By binding to enzymes, the compound can prevent substrate access, thereby inhibiting catalytic activity.
- Receptor Modulation: Interaction with receptors may alter signaling pathways, leading to therapeutic effects.
In Vitro Studies
Recent studies have demonstrated the antiproliferative effects of similar compounds derived from pyridine and thiophene structures. For instance, derivatives have shown activity against various cancer cell lines, including HCT116 (colon cancer), HepG2 (liver cancer), and MCF7 (breast cancer) cells. These studies utilized assays like MTT to evaluate cell viability and proliferation.
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| 3b | HCT116 | 0.045 | High selectivity against colon cancer |
| 4c | HepG2 | 0.072 | Effective against liver cancer |
| 10c | MCF7 | Not active | Low cytotoxicity in non-tumor cells |
Anticancer Activity
A study focusing on pyridine derivatives highlighted their potential as anticancer agents. The synthesized compounds exhibited selective activity against specific cancer types while maintaining low toxicity towards normal cells. This selectivity is crucial for developing safer therapeutic agents.
Example Findings:
- Compound 3a showed an IC50 of 0.25 µg/mL against Mycobacterium tuberculosis, indicating potential for broader applications beyond oncology.
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory properties. Similar compounds have been studied for their ability to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis or inflammatory bowel disease.
Synthesis
The synthesis of this compound typically involves multiple synthetic steps:
- Preparation of Pyridine Ring: Through methods like Hantzsch synthesis.
- Formation of Oxazinan Ring: Via cyclization reactions involving amino alcohols.
- Tosylation: Introduction of the tosyl group using tosyl chloride.
- Amide Bond Formation: Coupling components using carbodiimides in organic solvents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic protocols for N1-(pyridin-4-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide?
- Methodology :
- Step 1 : Prepare the oxazinan-2-ylmethyl intermediate via sulfonylation of 1,3-oxazinan-2-ylmethanol with thiophene-2-sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C, triethylamine as base) .
- Step 2 : Couple the intermediate with pyridin-4-ylmethylamine and oxalyl chloride in a two-step amidation process. Optimize yields (~60–70%) by controlling stoichiometry (1:1.2 molar ratio) and using catalytic DMAP in THF at 25°C .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .
Q. How can researchers confirm the structural identity and purity of this compound?
- Analytical Workflow :
- NMR : Use - and -NMR (DMSO-d) to verify sulfonyl (δ 3.5–4.0 ppm for SO-adjacent CH) and oxalamide (δ 8.2–8.5 ppm for NH) groups. 2D NMR (HSQC, HMBC) resolves connectivity .
- Mass Spectrometry : High-resolution ESI-MS (positive mode) to confirm molecular ion [M+H] and fragmentation patterns .
- HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) to assess purity (>95%) and detect trace impurities .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound?
- Case Study : If enzyme inhibition assays (e.g., kinase targets) show variability:
- Orthogonal Assays : Validate activity via SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) to confirm target engagement in vivo .
- Structural Analysis : Perform molecular docking (AutoDock Vina) to model interactions with catalytic sites, cross-referenced with X-ray crystallography of analogous oxalamides .
Q. How can reaction yields be improved during scale-up synthesis?
- Optimization Framework :
- Catalysis : Screen Pd/C or Ni catalysts for reductive amination steps to reduce byproducts .
- Continuous Flow : Implement microreactors for sulfonylation (residence time <10 min, 50°C) to enhance reproducibility and yield (>75%) .
- DoE (Design of Experiments) : Use factorial design to optimize solvent polarity (e.g., DMF vs. THF) and temperature gradients .
Q. What in silico approaches predict structure-activity relationships (SAR) for this compound?
- Computational Pipeline :
- QSAR Modeling : Train models (e.g., Random Forest) on datasets of oxalamide derivatives to predict logP, pIC, and metabolic stability .
- MD Simulations : Run 100-ns simulations (AMBER force field) to analyze conformational flexibility of the thiophen-2-ylsulfonyl group and its impact on binding .
Methodological Challenges & Solutions
Q. How should researchers validate analytical methods for quantifying this compound in biological matrices?
- Validation Protocol :
- LC-MS/MS : Develop a MRM (multiple reaction monitoring) method with deuterated internal standards to correct for matrix effects .
- Linearity & LOD : Ensure calibration curves (1–1000 ng/mL) achieve R >0.99 and LOD <0.5 ng/mL .
Q. What strategies mitigate solubility limitations in in vitro assays?
- Formulation Approaches :
- Co-solvents : Use 10% DMSO/PBS or cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility (>50 μM) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (70–100 nm) for sustained release in cellular uptake studies .
Data Interpretation & Conflict Resolution
Q. How to address discrepancies in enzyme inhibition potency across studies?
- Root Cause Analysis :
- Assay Conditions : Compare buffer pH (7.4 vs. 6.8), ATP concentrations (1 mM vs. 10 μM), and enzyme isoforms .
- Redox Stability : Test compound stability under assay conditions (e.g., presence of DTT) via UPLC-MS to rule out degradation .
Q. What mechanistic studies elucidate the compound’s off-target effects?
- Proteomic Profiling :
- Affinity Pulldown : Use biotinylated analogs and streptavidin beads to capture interacting proteins, identified via LC-MS/MS .
- Kinase Panel Screening : Test against a 100-kinase panel (DiscoverX) to identify off-target inhibition (e.g., FLT3, JAK2) .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
